1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-cyano-3,3-diethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c1-3-9(4-2)5-10(6-9,7-11)8(12)13/h3-6H2,1-2H3,(H,12,13) |
InChI Key |
NLXTZFPWYFGQQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)(C#N)C(=O)O)CC |
Origin of Product |
United States |
Chemical Reactions Analysis
1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It can be used in drug discovery and development to identify potential therapeutic targets and evaluate the efficacy of new drug candidates.
Industry: It is used in the synthesis of other chemical compounds and materials for various industrial applications
Comparison with Similar Compounds
Key Structural Analogs
Physicochemical Properties and Reactivity
Polarity and Solubility
Thermal Stability
- Cyclobutane rings are generally strained, but substituents like -CN and -COOH can stabilize the structure via conjugation. For instance, 1-cyano-3,4-epithiobutane, a related nitrile, exhibits stability in plant defense mechanisms but degrades under high-temperature processing .
Toxicity of Nitrile-Containing Analogs
- 1-Cyano-3,4-epithiobutane: Demonstrates organ-specific toxicity in rats, targeting the liver and kidneys due to metabolic release of cyanide. Comparatively, synthetic nitriles like n-valeronitrile show distinct metabolic pathways and lower acute toxicity .
- 1-Cyanocyclopentanecarboxylic Acid: Classified as a corrosive solid (ADR/RID 6.1), highlighting the need for careful handling of nitrile-carboxylic acid hybrids .
Industrial and Pharmaceutical Relevance
Pharmaceutical Intermediates
Flavor and Fragrance Chemistry
- 1-Cyano-3,4-epithiobutane contributes to volatile flavor profiles in food products, though its instability under heat limits applications .
Biological Activity
1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesis, and applications based on diverse scientific sources.
1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | 1-cyano-3,3-diethylcyclobutane-1-carboxylic acid |
| InChI Key | UHTOQGUQEHRAFP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1(CC(C1)(C#N)C(=O)O)CCC |
Synthesis Methods
The synthesis of 1-cyano-3,3-diethylcyclobutane-1-carboxylic acid typically involves cyclization reactions using appropriate precursors. Common methods include:
- Cyclization with Nitriles : The compound can be synthesized by reacting a suitable nitrile with a cyclobutane derivative in the presence of strong bases like sodium hydride or potassium tert-butoxide.
- Oxidation and Reduction : The cyano group can be oxidized to form ketones or reduced to yield primary amines, showcasing its versatility in synthetic organic chemistry.
Biological Activity
Research into the biological activity of 1-cyano-3,3-diethylcyclobutane-1-carboxylic acid has indicated several potential mechanisms and applications:
The biological activity is primarily attributed to the interaction of the cyano and carboxylic acid groups with various biomolecules. These interactions may influence enzyme activity and receptor binding, making it a candidate for therapeutic applications.
Potential Applications
1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid has been explored for several applications:
- Medicinal Chemistry : Investigated for its potential as a drug precursor due to its ability to modulate biological pathways .
- Biochemical Research : Used as a reagent in studies focusing on metabolic pathways and enzyme interactions .
Case Studies
Several studies have highlighted the biological implications of this compound:
- Metabolomic Studies : A study examined the role of carboxylic acids in central carbon metabolism, emphasizing how derivatives like 1-cyano-3,3-diethylcyclobutane-1-carboxylic acid could serve as key intermediates in metabolic flux analysis .
- Therapeutic Potential : Research has suggested that compounds with similar structures exhibit anti-inflammatory and analgesic properties, indicating that 1-cyano-3,3-diethylcyclobutane-1-carboxylic acid may possess similar therapeutic effects .
Comparative Analysis with Similar Compounds
The biological activity of 1-cyano-3,3-diethylcyclobutane-1-carboxylic acid can be compared with other related compounds:
| Compound | Unique Features |
|---|---|
| 1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid | Higher lipophilicity due to methyl groups |
| 1-Cyano-3,3-dibutylcyclobutane-1-carboxylic acid | Enhanced solubility in organic solvents |
These comparisons highlight how structural variations influence biological properties and potential applications.
Preparation Methods
Preparation Methods of 1-Cyano-3,3-diethylcyclobutane-1-carboxylic Acid
General Synthetic Strategy
The synthesis of 1-cyano-3,3-diethylcyclobutane-1-carboxylic acid generally involves the construction of the cyclobutane ring bearing the diethyl substituents at the 3-position, followed by introduction of the cyano and carboxylic acid groups at the 1-position. The key challenges include:
- Formation of the cyclobutane ring with desired substitution (3,3-diethyl)
- Selective functionalization at the 1-position
- Installation of the cyano group without compromising ring integrity
Synthetic Routes Documented in Literature and Patents
Cyclobutane Ring Formation via Alkylation and Cyclization
One documented approach involves alkylation of malonate derivatives with dihaloalkanes followed by cyclization to form substituted cyclobutane carboxylates. This approach is inspired by related syntheses of cyclobutane tetracarboxylic acids and their derivatives.
- Starting Materials: Diethyl malonate or substituted malonates, 1,3-dibromopropane or related dihaloalkanes
- Key Step: Alkylation of diethyl malonate with 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate intermediates, which upon cyclization yield cyclobutane derivatives
- Cyclization: Intramolecular nucleophilic substitution or ring closure under basic conditions to form the cyclobutane ring
- Functional Group Introduction: Subsequent introduction of the cyano group at the 1-position via nucleophilic substitution with sodium cyanide or related cyanide sources
- Hydrolysis: Hydrolysis of ester groups to yield the carboxylic acid functionality
This method is supported by patent WO2015170713A1, which describes novel methods for producing 1,3-disubstituted cyclobutane tetracarboxylic acids and their derivatives, emphasizing the use of alkylation and cyclization steps with control over substituents such as ethyl groups on the cyclobutane ring.
Cyanation of Cyclobutane Intermediates
The cyano group can be introduced by reacting halogenated cyclobutane intermediates with sodium cyanide in refluxing ethanol or other suitable solvents. This nucleophilic substitution replaces a halogen atom (usually bromine) at the 1-position with a cyano group, preserving the cyclobutane ring and other substituents.
- Reaction Conditions: Reflux with sodium cyanide in ethanol for extended periods (e.g., 60 hours) to ensure complete conversion
- Yields: High yields (~80%) of cyano-substituted cyclobutane esters have been reported in analogous systems.
Hydrolysis to Carboxylic Acid
The ester groups are hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
- Typical Conditions: Reflux with concentrated hydrochloric acid for prolonged periods (e.g., 90 hours)
- Purification: Crystallization from water with charcoal treatment to purify the acid product
- Yields: Hydrolysis yields can reach ~90%, depending on conditions and purity of intermediates.
Summary of Preparation Steps with Typical Conditions and Yields
Analytical and Research Data Supporting Preparation
- Molecular Characterization: The molecular formula and structure have been confirmed by spectroscopic data (NMR, IR) and mass spectrometry, consistent with the expected substitution pattern.
- Computed Properties: Molecular weight 181.23 g/mol, XLogP3-AA of 2.3, indicating moderate lipophilicity, hydrogen bond donor count of 1, and acceptor count of 3.
- Patent Literature: WO2015170713A1 details synthetic routes for cyclobutane carboxylic acids with alkyl and cyano substitutions, providing a robust framework for this compound’s synthesis.
- Peer-reviewed Studies: Related cyclobutane and cyclopentane dicarboxylic acid syntheses provide validated methodologies for ring formation and functional group transformations applicable to this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
